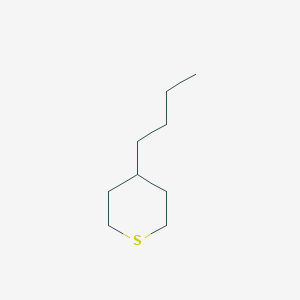

2H-Thiopyran, 4-butyltetrahydro-

Description

Contextualization within Heterocyclic Chemistry and Sulfur-Containing Systems

Heterocyclic chemistry is a vast and vital field of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. researchgate.net These heteroatoms, such as nitrogen, oxygen, and sulfur, impart unique chemical and physical properties to the molecules. Sulfur-containing heterocycles are a prominent class, valued for their diverse applications in medicinal chemistry and materials science. researchgate.net The sulfur atom, with its larger size, different electronegativity, and ability to exist in various oxidation states (sulfide, sulfoxide (B87167), sulfone), introduces specific conformational preferences and reactivity patterns compared to its oxygen and carbon counterparts. researchgate.net

The tetrahydrothiopyran (B43164) ring is a saturated six-membered heterocycle containing one sulfur atom. It is the sulfur analog of tetrahydropyran (B127337), where the oxygen atom is replaced by sulfur. wikipedia.orgtuni.fi This substitution significantly influences the molecule's properties, including its lipophilicity, hydrogen bonding capabilities, and metabolic stability, making it an attractive scaffold for the design of novel bioactive compounds. nih.gov

Significance of the Tetrahydrothiopyran Ring System

The tetrahydrothiopyran ring system is a recurring motif in a variety of natural products and synthetic molecules with important biological activities. tuni.fi Its significance stems from its ability to serve as a versatile scaffold in drug discovery. The replacement of a carbocyclic or other heterocyclic ring with a tetrahydrothiopyran moiety can lead to compounds with improved pharmacological profiles. researchgate.net

For instance, the incorporation of cyclic ethers and their sulfur analogs has been a successful strategy in the development of HIV protease inhibitors. nih.gov The specific geometry and electronic properties of the tetrahydrothiopyran ring can facilitate favorable interactions with biological targets. Furthermore, the synthesis of thiopyranones, which are derivatives of thiopyran, has been driven by their demonstrated biological and medicinal properties. researchgate.net

Overview of Substituted Tetrahydrothiopyrans in Research

Research into substituted tetrahydrothiopyrans is an active area, with a focus on creating diverse molecular libraries for various applications. The functionalization of the tetrahydrothiopyran ring allows for the fine-tuning of its properties. A general and straightforward procedure for the lithiation and subsequent trapping with a wide range of electrophiles has been developed, leading to a multitude of α-substituted saturated sulfur heterocycles. researchgate.net

The synthesis of derivatives such as tetrahydro-4H-thiopyran-4-ones is of particular interest due to their potential as synthons in medicinal and materials science. researchgate.net The biological evaluation of these substituted compounds has revealed promising activities. For example, novel thiazole (B1198619) and selenazole derivatives of dihydro-2H-thiopyran-4(3H)-one have shown very strong activity against Candida species. researchgate.net Moreover, 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones and their sulfoxide and sulfone derivatives have been designed as potential anti-kinetoplastidal agents. nih.gov

The following table provides examples of substituted tetrahydrothiopyran derivatives and their reported research applications:

| Compound Name | Research Application |

| Tetrahydro-2H-thiopyran-4-ol | Chemical intermediate nih.gov |

| Tetrahydro-2H-thiopyran-4-carbaldehyde | Chemical intermediate sigmaaldrich.com |

| Dihydro-2H-thiopyran-4(3H)-one derivatives | Antimicrobial agents researchgate.net |

| 2,6-Diaryl-4H-tetrahydro-thiopyran-4-ones | Anti-kinetoplastidal agents nih.gov |

Emerging Research Directions for 4-Butyltetrahydro-2H-Thiopyran and its Derivatives

While specific research on "2H-Thiopyran, 4-butyltetrahydro-" is not extensively documented in publicly available literature, emerging research directions can be inferred from studies on analogous structures. The butyl group at the 4-position is a non-polar alkyl substituent that would increase the lipophilicity of the tetrahydrothiopyran scaffold. This modification could be explored for applications where enhanced membrane permeability or specific hydrophobic interactions are desired.

Future research on 4-butyltetrahydro-2H-thiopyran and its derivatives could focus on several key areas:

Synthesis and Stereoselective Chemistry: Developing efficient and stereoselective synthetic routes to access different isomers of 4-butyltetrahydro-2H-thiopyran would be a fundamental step. This would allow for the investigation of how the stereochemistry of the butyl group influences the compound's biological activity.

Medicinal Chemistry: The scaffold could be incorporated into new drug candidates. Based on the activities of other substituted tetrahydrothiopyrans, derivatives of 4-butyltetrahydro-2H-thiopyran could be screened for antimicrobial, antiviral, or anticancer properties. researchgate.netnih.gov The increased lipophilicity might be particularly relevant for targeting enzymes or receptors within a lipid environment.

Materials Science: Sulfur-containing compounds can have interesting properties for materials science applications. researchgate.net The introduction of a butyl group could modify the physical properties of polymers or other materials derived from this scaffold.

The table below outlines the key properties of the parent compound, tetrahydrothiopyran, which serves as a baseline for understanding the characteristics of its substituted derivatives.

| Property | Value |

| Molecular Formula | C5H10S |

| Molecular Weight | 102.20 g/mol |

| Boiling Point | 142 °C |

| Density | 0.986 g/mL |

General Approaches for Tetrahydrothiopyran Ring Construction

The formation of the saturated sulfur-containing six-membered ring is a fundamental step that can be achieved through several strategic cyclization and cycloaddition reactions.

Cyclization Reactions for Saturated Sulfur Heterocycles

Intramolecular cyclization reactions are a primary method for constructing the tetrahydrothiopyran skeleton. These reactions typically involve the formation of a carbon-sulfur bond to close the ring.

One prominent strategy is the thia-Prins cyclization , an analogue of the well-known Prins reaction used for tetrahydropyran synthesis. nih.govresearchgate.net This reaction can be used to synthesize substituted tetrahydrothiophenes and tetrahydrothiopyrans with good diastereoselectivity. researchgate.net For instance, the reaction of thioacrylates can be mediated by trimethylsilyltrifluoromethanesulfonate (TMSOTf) to yield the desired heterocyclic products in good to high yields. researchgate.net The mechanism involves the activation of a thioester group by a Lewis acid to form a thiocarbenium ion, which is then attacked by an alkyne group in an intramolecular fashion to form the five- or six-membered ring. researchgate.net

Another effective method is the (3,5)-thionium–ene cyclization reaction . This approach allows for the efficient synthesis of tetrahydrothiopyrans with excellent diastereoselectivity from aldehydes and a substituted thiol. acs.orgorganic-chemistry.org The reaction, mediated by a Lewis acid such as boron trifluoride etherate, proceeds through the formation of a thionium (B1214772) ion which then undergoes cyclization to provide the tetrahydrothiopyran ring. acs.org

Other established methods for synthesizing the tetrahydrothiopyran ring include the intramolecular ring-opening of epoxides by thiolates and the double-conjugate addition of a sulfide (B99878) to a divinyl ketone. acs.org A common and efficient laboratory-scale synthesis involves the Dieckmann condensation of dimethyl 3,3'-thiobispropanoate, followed by decarboxylation to produce tetrahydro-4H-thiopyran-4-one, a key intermediate for further functionalization. researchgate.netthieme-connect.com

| Methodology | Key Reactants | Mediator/Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Thia-Prins Cyclization | Thioacrylates with alkyne group | TMSOTf | Good to high yields, good diastereoselectivity. | researchgate.net |

| (3,5)-Thionium–Ene Cyclization | Aldehydes and substituted 5-methylhex-4-ene-1-thiol | Boron trifluoride etherate | Good yields, excellent diastereoselectivity. | acs.orgorganic-chemistry.org |

| Dieckmann Condensation/Decarboxylation | Dimethyl 3,3'-thiobispropanoate | NaOMe, then H₂SO₄ | High yield (>75%) preparation of tetrahydro-4H-thiopyran-4-one. | researchgate.netthieme-connect.com |

| Rhodium-Catalyzed Hydroacylation/Thio-Conjugate-Addition | β-tert-butylthio-substituted aldehydes and alkynes | Rhodium catalyst | One-pot process to deliver various S-heterocycles. | acs.org |

Thia-Diels–Alder Reactions for 2H-Thiopyran Precursors

The hetero-Diels–Alder reaction, or specifically the thia-Diels–Alder reaction, provides a powerful and straightforward pathway to 2H-thiopyran and 3,6-dihydro-2H-thiopyran structures. nih.govresearchgate.net These unsaturated heterocycles can subsequently be reduced to the desired saturated tetrahydrothiopyran ring. This [4+2] cycloaddition strategy involves the reaction of a 1-thiabutadiene (a heterodiene) with a dienophile or, more commonly, a diene with a thiocarbonyl compound (a heterodienophile). nih.govresearchgate.net

Thiocarbonyl compounds, such as thioaldehydes, thioketones, and dithioesters, are often used as reactive dienophiles. nih.govacs.org Due to the general instability of thioaldehydes, they are often generated in situ and trapped with a diene. nih.govresearchgate.net For example, thioaldehydes can be generated photochemically in a continuous flow process and reacted with 1,3-butadienes to form a range of 3,6-dihydro-2H-thiopyrans in high yields and with reduced reaction times compared to batch processes. researchgate.net

The reactivity and regioselectivity of the thia-Diels-Alder reaction can be influenced by steric effects and the electronic nature of the substituents on both the diene and the heterodienophile. nih.govcdnsciencepub.com The resulting cycloadducts are versatile intermediates that can be converted to the corresponding saturated tetrahydrothiopyrans through standard reduction methods, such as catalytic hydrogenation.

Derivatization from Related Precursors (e.g., Pyran Analogues)

The conversion of a pre-existing heterocyclic ring, such as a tetrahydropyran, into a tetrahydrothiopyran represents a plausible but less commonly documented synthetic route. This transformation would necessitate the replacement of the oxygen heteroatom with a sulfur atom. Such a conversion typically involves ring-opening of the pyran derivative followed by cyclization with a sulfur nucleophile.

For example, a diol or a dihalide derived from the ring-opening of a tetrahydropyran could theoretically be reacted with a sulfur source like sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaSH) to form the tetrahydrothiopyran ring. While the synthesis of pyran derivatives is extensively studied, the direct conversion to thiopyran analogues is not a standard procedure and may present challenges in selectivity and yield compared to de novo construction of the thiopyran ring. nih.govorganic-chemistry.orgdocumentsdelivered.com

Introduction of the Butyl Moiety at the 4-Position

Once the tetrahydrothiopyran ring is constructed, the second key step is the introduction of the butyl group at the C-4 position. This is most commonly achieved through the functionalization of a C-4 ketone, namely tetrahydro-4H-thiopyran-4-one.

Strategies for Alkyl Group Functionalization

The carbonyl group of tetrahydro-4H-thiopyran-4-one is an ideal handle for introducing the butyl substituent. A primary method for this is the Grignard reaction . Treatment of tetrahydro-4H-thiopyran-4-one with butylmagnesium bromide or a related organometallic reagent would lead to the formation of 4-butyltetrahydrothiopyran-4-ol. researchgate.net Subsequent dehydroxylation of this tertiary alcohol would yield the target 4-butyl-3,6-dihydro-2H-thiopyran, which can then be reduced to 4-butyltetrahydro-2H-thiopyran.

Alternatively, the Wittig reaction or related olefination reactions could be employed to convert the ketone into an exocyclic double bond (4-butylidenetetrahydro-2H-thiopyran), followed by reduction of the double bond.

Another strategy involves the stereoselective conversion of dihydropyran-4-ones into functionalized tetrahydropyran-4-ones, a methodology that could be adapted for thiopyran systems. rsc.org This involves the addition of a nucleophile and subsequent trapping of the resulting enolate with an electrophile, allowing for the creation of substituted ring systems. rsc.org

| Starting Material | Reagent(s) | Intermediate Product | Subsequent Steps | Reference |

|---|---|---|---|---|

| Tetrahydro-4H-thiopyran-4-one | 1. Butylmagnesium bromide 2. Dehydrating agent | 4-Butyl-3,6-dihydro-2H-thiopyran | Reduction of C=C bond | researchgate.net |

| Tetrahydro-4H-thiopyran-4-one | Wittig reagent (e.g., Ph₃P=CH(CH₂)₂CH₃) | 4-Butylidenetetrahydro-2H-thiopyran | Reduction of C=C bond | N/A |

Cross-Coupling Methodologies in Tetrahydropyran Systems

Modern cross-coupling reactions offer powerful tools for forming carbon-carbon bonds. While literature specifically detailing the cross-coupling of a butyl group onto the C-4 position of a tetrahydrothiopyran is sparse, methodologies developed for the analogous tetrahydropyran systems provide a strong precedent. acs.org

Nickel-catalyzed cross-coupling reactions, for instance, have been successfully used to couple alkyl and aryl Grignard reagents with aryl-substituted tetrahydropyrans and tetrahydrofurans, leading to ring-opening and the formation of acyclic alcohols with high diastereoselectivity. acs.orgnih.gov While this specific outcome is ring-opening, the underlying principle of using transition metals to couple alkyl groups to saturated heterocycles is relevant.

More direct approaches could involve the conversion of the ketone at C-4 into a suitable electrophile, such as a vinyl triflate, which could then participate in a cross-coupling reaction. Nickel-catalyzed cross-electrophile coupling between vinyl triflates and alkyl sulfonates has been shown to be effective for synthesizing cycloalkenes and could be adapted for this purpose. rsc.org Similarly, palladium-catalyzed reductive electrophile cross-coupling has been used for the site-selective C-H alkylation of complex arenes and demonstrates the potential for coupling alkyl halides with C-S based electrophiles. nih.gov These advanced methodologies represent a promising, albeit less traditional, route for installing the butyl group onto the tetrahydrothiopyran scaffold.

Structure

2D Structure

3D Structure

Properties

CAS No. |

66625-24-9 |

|---|---|

Molecular Formula |

C9H18S |

Molecular Weight |

158.31 g/mol |

IUPAC Name |

4-butylthiane |

InChI |

InChI=1S/C9H18S/c1-2-3-4-9-5-7-10-8-6-9/h9H,2-8H2,1H3 |

InChI Key |

DKPOBDMBFWBVFX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CCSCC1 |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 4 Butyltetrahydro 2h Thiopyran Systems

Reactions at the Sulfur Atom

The lone pairs of electrons on the sulfur atom make it a nucleophilic center and susceptible to oxidation. These reactions are fundamental to modifying the electronic and steric properties of the thiopyran ring.

The oxidation of the sulfur atom in the 4-butyltetrahydro-2H-thiopyran ring is a common transformation that yields the corresponding sulfoxides and, upon further oxidation, sulfones. These reactions significantly alter the polarity and hydrogen bonding capabilities of the molecule. The oxidation state of the sulfur atom can be controlled by the choice of oxidizing agent and reaction conditions. organic-chemistry.orgjchemrev.com

A variety of reagents can be employed for the oxidation of sulfides. For the selective oxidation to sulfoxides, mild oxidizing agents are typically used. Common reagents include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and meta-chloroperoxybenzoic acid (mCPBA). nih.gov The use of Davis's oxaziridine (B8769555) is another effective method that offers high chemoselectivity for the formation of sulfoxides. nih.gov

Further oxidation of the sulfoxide (B87167) to the corresponding sulfone can be achieved, often by using a stronger oxidizing agent or harsher reaction conditions. organic-chemistry.org For instance, niobium carbide has been shown to be an effective catalyst for the oxidation of sulfides directly to sulfones using hydrogen peroxide. organic-chemistry.org The choice between sulfoxide and sulfone formation can often be controlled by the stoichiometry of the oxidant. organic-chemistry.org

| Oxidizing Agent | Product(s) | Notes |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | The selectivity can be controlled by the stoichiometry of H₂O₂ and the choice of catalyst. organic-chemistry.orgrsc.org |

| meta-Chloroperoxybenzoic acid (mCPBA) | Sulfoxide, Sulfone | A common and effective oxidizing agent. Over-oxidation to the sulfone can occur. nih.gov |

| Davis's Oxaziridine | Sulfoxide | Known for its high chemoselectivity in oxidizing sulfides to sulfoxides. nih.gov |

| Niobium Carbide / H₂O₂ | Sulfone | Efficiently affords the corresponding sulfones from sulfides. organic-chemistry.org |

| Selectfluor | Sulfoxide, Sulfone | Provides sulfoxides and sulfones in high yields at ambient temperature using water as the oxygen source. |

This table presents common oxidizing agents for the conversion of sulfides to sulfoxides and sulfones, applicable to the 4-butyltetrahydro-2H-thiopyran system.

The sulfur atom in 4-butyltetrahydro-2H-thiopyran can participate in redox cycles, particularly in biological systems or in the presence of specific reagents. In some contexts, the sulfide (B99878) can act as a prodrug, where oxidation to the sulfoxide or sulfone is a key activation step. nih.gov For instance, in related systems, the S-oxidation can facilitate subsequent elimination reactions. nih.gov The redox potential of the sulfur atom is a key determinant in these processes. Kinetoplastid parasites, for example, have a unique redox metabolism that can be targeted by compounds that interfere with their redox balance. nih.gov While not directly studied for 4-butyltetrahydro-2H-thiopyran, it is conceivable that its oxidized derivatives could participate in similar redox cascades. nih.gov

Reactions at the Carbon Skeleton

The carbon framework of 4-butyltetrahydro-2H-thiopyran offers opportunities for functionalization through various organic reactions.

Nucleophilic substitution reactions on the saturated carbon atoms of the tetrahydrothiopyran (B43164) ring are generally challenging due to the low reactivity of C-H and C-C bonds. However, if a leaving group is present on the ring, nucleophilic substitution can occur. While there is a lack of specific studies on 4-butyltetrahydro-2H-thiopyran, general principles of nucleophilic substitution on saturated heterocycles would apply. The rate and mechanism of such reactions would be influenced by the nature of the leaving group, the nucleophile, and the reaction conditions. nih.govrsc.orgrsc.orgresearchgate.net For example, the presence of an activating group could facilitate substitution. researchgate.net

The butyl side chain at the 4-position of the tetrahydro-2H-thiopyran ring provides a handle for further molecular elaboration. Standard methods for the functionalization of alkyl chains can be employed, although the presence of the sulfur heteroatom might influence the choice of reagents to avoid undesired side reactions at the sulfur. Potential transformations include:

Halogenation: Free-radical halogenation at the butyl chain, followed by nucleophilic substitution to introduce various functional groups.

Oxidation: Selective oxidation of a C-H bond on the butyl group to introduce a hydroxyl or carbonyl group, although this can be challenging and may require specific catalysts.

The tetrahydrothiopyran ring is generally stable. However, under certain conditions, ring-opening reactions can be induced. For example, treatment with strong reducing agents or certain organometallic reagents might lead to cleavage of a C-S bond. mdpi.com Conversely, ring-closing reactions are a common strategy for the synthesis of thiopyran derivatives. nih.gov For instance, intramolecular cyclization of a precursor molecule containing a thiol and an appropriate electrophilic center can lead to the formation of the tetrahydrothiopyran ring, a strategy that falls under Baldwin's rules for ring closure. libretexts.org Ring-opening and subsequent ring-closure (RORC) reactions have also been observed in related heterocyclic systems, often initiated by a nucleophilic attack. researchgate.netresearchgate.netlookchem.com

Mechanistic Studies of Key Reactions

Understanding the mechanisms of reactions involving the 4-butyltetrahydro-2H-thiopyran ring system is crucial for predicting product outcomes and designing synthetic strategies. The following sections explore the intricacies of bond cleavage, reduction, and the energetic landscapes of these transformations.

The cleavage of a carbon-heteroatom (C-X) bond is a fundamental process in the functionalization of thiopyran rings. In the context of 4-butyltetrahydro-2H-thiopyran, this typically involves the carbon atoms adjacent to the sulfur (C2 and C6) or the substituted C4 position. The nature of the leaving group (X), the attacking nucleophile or electrophile, and the reaction conditions collectively determine the operative mechanism.

Theoretical studies on analogous systems, such as the cleavage of C-halogen bonds in the presence of cobalt complexes, suggest that the mechanism can resemble an SN2-like pathway. nih.gov In such a scenario, the cobalt atom acts as a nucleophile, attacking the carbon and displacing the halogen. nih.gov The activation energies for these processes are influenced by the nature of the nucleophile and the leaving group. nih.gov While specific studies on 4-butyltetrahydro-2H-thiopyran are not prevalent, it can be inferred that C-X bond cleavage at the C4 position would be influenced by the steric hindrance imposed by the butyl group and the conformational orientation of the leaving group.

The reactivity of the C-S bond is also a key aspect. Thioether linkages can be cleaved under various conditions, including reductive and oxidative processes. For instance, reactions with organometallic reagents or strong reducing agents can lead to ring-opening reactions. The mechanism of such cleavages often involves single-electron transfer (SET) processes, particularly when radical initiators or photolytic conditions are employed.

Table 1: Factors Influencing C-X Bond Cleavage in Tetrahydrothiopyran Systems

| Factor | Influence on Mechanism and Reactivity |

| Nature of X | Good leaving groups (e.g., tosylates, halides) favor nucleophilic substitution pathways. |

| Position of X | Cleavage at C2/C6 is influenced by the sulfur atom's electronic effects, while cleavage at C4 is primarily governed by steric and stereoelectronic factors. |

| Reagent | Strong nucleophiles, radical initiators, or reducing agents will favor different mechanistic pathways (SN2, radical, reductive cleavage). |

| Solvent | Polar aprotic solvents can stabilize charged intermediates or transition states in ionic reactions. |

Reductive transformations of tetrahydrothiopyran derivatives can target either the C-S bonds, leading to ring opening, or functional groups appended to the ring. The reduction of a ketone at the C4 position of a tetrahydro-4H-thiopyran-4-one, for example, can proceed via hydride transfer from reagents like sodium borohydride. researchgate.net The stereochemical outcome of such reductions is often dictated by the conformational preferences of the ring and the direction of approach of the hydride reagent.

For the 4-butyltetrahydro-2H-thiopyran ring itself, reductive desulfurization is a significant transformation. This process typically employs reagents like Raney nickel and results in the formation of the corresponding acyclic alkane. The mechanism is generally understood to involve the adsorption of the thioether onto the nickel surface, followed by sequential hydrogenolysis of the C-S bonds. This process is often stereospecific, with the stereochemistry of the resulting alkane being retained from the thiopyran precursor.

The kinetics and thermodynamics of reactions involving 4-butyltetrahydro-2H-thiopyran are intrinsically linked to the stability of intermediates and transition states, which are, in turn, governed by the conformational properties of the ring. For instance, in reactions involving the formation of a carbocation or a radical at the C4 position, the stability of this intermediate will be influenced by the orientation of the butyl group.

Studies on related benzopyran systems have demonstrated a linear relationship between the activation energy of hydride transfer and substituent constants, highlighting the electronic effects on reaction kinetics. mdpi.com For 4-butyltetrahydro-2H-thiopyran, the inductive effect of the butyl group is relatively modest, but its steric bulk can significantly impact the transition state energy of reactions at or near the C4 position.

Table 2: Estimated Thermodynamic and Kinetic Parameters for a Hypothetical Reaction

| Parameter | Estimated Value/Consideration | Rationale |

| Activation Energy (Ea) | Higher for reactions at C4 compared to unsubstituted analogs. | Steric hindrance from the butyl group raises the transition state energy. |

| Enthalpy of Reaction (ΔH) | Dependent on bond energies of broken and formed bonds. | Exothermic for reactions forming more stable products. |

| Entropy of Reaction (ΔS) | Can be influenced by changes in conformational freedom. | Ring-opening reactions generally lead to an increase in entropy. |

Note: These are generalized estimations and actual values would require experimental determination.

Conformational Preferences and Their Influence on Reactivity

The tetrahydro-2H-thiopyran ring predominantly adopts a chair conformation to minimize torsional and steric strain. researchgate.net However, other conformations, such as the twist-boat, are accessible and can be part of a dynamic equilibrium. researchgate.net The presence of a bulky 4-butyl substituent significantly influences the conformational landscape. The butyl group will strongly prefer an equatorial position to avoid destabilizing 1,3-diaxial interactions with the axial protons at C2 and C6.

This conformational preference has a direct impact on reactivity. For reactions occurring at the C4 position, the trajectory of an incoming reagent will be influenced by the axial or equatorial approach, which in turn is dictated by the orientation of the butyl group. For instance, in the reduction of a hypothetical 4-butyl-tetrahydro-4-oxothiopyran, hydride attack would preferentially occur from the less hindered axial face to yield the equatorial alcohol.

Table 3: Conformational Data for Tetrahydro-2H-thiopyran Analogs

| Conformer | Relative Free Energy (kcal/mol) | Key Structural Features | Reference |

| Chair | 0 | Most stable conformation. | researchgate.net |

| 1,4-Twist | 5.27 | Higher in energy than the chair. | researchgate.net |

| 2,5-Twist | 6.08 | Slightly less stable than the 1,4-twist. | researchgate.net |

The presence of the 4-butyl group in an equatorial position would further stabilize the chair conformation relative to twist-boat forms. The energy barrier for ring inversion would also be significantly higher compared to the unsubstituted tetrahydrothiopyran. This conformational rigidity can enhance the stereoselectivity of reactions at remote positions of the ring.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of 2H-Thiopyran, 4-butyltetrahydro- . By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

Comprehensive ¹³C NMR spectral data for 2H-Thiopyran, 4-butyltetrahydro- are not presently found in surveyed chemical databases and literature. ¹³C NMR spectroscopy is essential for identifying all unique carbon atoms in the molecule. The chemical shifts of the carbon signals would provide insight into their hybridization and bonding environment, distinguishing between the carbons of the butyl chain and those of the heterocyclic ring.

There is no reported information on the use of heteronuclear NMR for specifically labeled analogues of 2H-Thiopyran, 4-butyltetrahydro- . Such studies would involve the isotopic enrichment of the molecule with NMR-active nuclei other than ¹H and ¹³C, which can be a powerful method for probing specific structural features or reaction mechanisms, but data for this specific compound is unavailable.

Information regarding two-dimensional NMR studies, such as Heteronuclear Multiple Bond Correlation (HMBC), for 2H-Thiopyran, 4-butyltetrahydro- is not available in the reviewed literature. 2D NMR techniques are critical for establishing long-range correlations between protons and carbons, which unequivocally confirms the connectivity of the butyl group to the tetrahydrothiopyran (B43164) ring and helps in assigning the stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules, thereby providing information about the molecular weight and elemental composition of a compound.

Specific high-resolution mass spectrometry data for 2H-Thiopyran, 4-butyltetrahydro- is not documented in the available scientific resources. HRMS is a critical technique for determining the precise molecular formula of a compound by measuring its mass with very high accuracy. This would allow for the unambiguous confirmation of the elemental composition of 2H-Thiopyran, 4-butyltetrahydro- as C₉H₁₈S.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. For 4-butyltetrahydro-2H-thiopyran, the spectrum is dominated by vibrations of the alkyl C-H and C-S bonds.

The key expected absorption bands are:

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region, characteristic of the sp³ C-H bonds in the butyl group and the thiopyran ring. researchgate.net

CH₂ Bending (Scissoring): A distinct peak around 1450-1470 cm⁻¹, corresponding to the scissoring vibration of the numerous methylene (B1212753) (CH₂) groups. orientjchem.org

C-S Stretching: The carbon-sulfur bond stretch is typically weak and appears in the fingerprint region, broadly between 570 and 700 cm⁻¹. reddit.com Its position can be influenced by the conformation of the ring, but it is often difficult to distinguish from other vibrations in this region.

Since the molecule lacks strong dipoles like carbonyl (C=O) or hydroxyl (O-H) groups, its IR spectrum is relatively simple. The primary utility of IR is to confirm the saturated aliphatic nature of the compound and the absence of functional groups like alkenes or carbonyls that might arise from side reactions during synthesis.

Table 2: Expected IR Absorption Frequencies for 4-Butyltetrahydro-2H-thiopyran

| Frequency Range (cm⁻¹) | Vibration Type | Expected Intensity |

| 2850 - 2960 | Aliphatic C-H Stretch | Strong |

| 1450 - 1470 | CH₂ Bending (Scissoring) | Medium |

| 570 - 700 | C-S Stretch | Weak |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its solid, crystalline state, revealing precise bond lengths, bond angles, and conformational details. wikipedia.org While no specific crystal structure for 4-butyltetrahydro-2H-thiopyran is publicly available, extensive studies on its parent, thiane, and related derivatives provide a clear picture of its expected solid-state structure. scispace.comresearchgate.net

The tetrahydrothiopyran ring is known to adopt a chair conformation , similar to cyclohexane. scispace.com The sulfur atom, with its longer C-S bonds (approx. 1.81 Å) and smaller C-S-C bond angle (approx. 97.6°), causes the ring to be slightly more puckered compared to cyclohexane. scispace.com The butyl substituent at the C-4 position can exist in either an axial or equatorial orientation. Due to steric hindrance, the equatorial conformation is significantly more stable and would be the overwhelmingly predominant, if not exclusive, form in the crystal lattice.

Crystallographic analysis would confirm these parameters and provide insight into intermolecular interactions in the solid state. nih.gov

Table 3: Predicted Solid-State Structural Parameters for Equatorial 4-Butyltetrahydro-2H-thiopyran

| Parameter | Expected Value | Reference/Basis |

| Ring Conformation | Chair | Thiane studies scispace.com |

| C-S Bond Length | ~1.81 Å | Thiane electron diffraction scispace.com |

| C-C Bond Length | ~1.53 Å | Thiane electron diffraction scispace.com |

| C-S-C Bond Angle | ~97.6° | Thiane electron diffraction scispace.com |

| Butyl Group Orientation | Equatorial | Steric principles |

Chromatographic Separation and Analysis

Chromatographic techniques are indispensable for purifying 4-butyltetrahydro-2H-thiopyran and assessing its purity and isomeric composition.

Gas chromatography is the ideal method for analyzing volatile and thermally stable compounds like 4-butyltetrahydro-2H-thiopyran. nist.gov It is used to determine the purity of a sample and to separate and quantify diastereomers (e.g., cis and trans isomers), if they are formed during synthesis.

A standard GC analysis would involve injecting the sample onto a capillary column with a nonpolar or medium-polarity stationary phase (e.g., DB-5 or DB-17). The compound would be separated from solvents and impurities based on its boiling point and interaction with the stationary phase, and detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS). The presence of a single sharp peak would indicate a high-purity sample. If both cis and trans isomers were present, GC could potentially separate them, allowing for the determination of the diastereomeric ratio.

High-Performance Liquid Chromatography (HPLC) can also be used for the analysis and purification of 4-butyltetrahydro-2H-thiopyran, though GC is often preferred for such nonpolar compounds. researchgate.net A reversed-phase HPLC method would be most suitable. researchgate.netchromatographyonline.com

In a typical setup, a C8 or C18 column would be used as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov Since 4-butyltetrahydro-2H-thiopyran lacks a UV chromophore, detection can be challenging. An evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) would be required for detection. researchgate.net HPLC is particularly useful for preparative scale purification to isolate the compound from non-volatile starting materials or byproducts.

Thin Layer Chromatography (TLC) is a quick, simple, and inexpensive technique used primarily to monitor the progress of a chemical reaction. youtube.comkhanacademy.org To monitor the synthesis of 4-butyltetrahydro-2H-thiopyran, small aliquots of the reaction mixture are spotted onto a silica (B1680970) gel TLC plate at different time intervals. youtube.com

The plate is developed in a nonpolar solvent system, such as a mixture of hexanes and ethyl acetate. Since the product is significantly less polar than many potential starting materials (e.g., diols or halo-alcohols), it will travel further up the plate, exhibiting a higher retention factor (Rf) value. youtube.com

Because 4-butyltetrahydro-2H-thiopyran is not UV-active, a visualization stain is required. libretexts.orgyoutube.com Common stains for such compounds include:

Potassium Permanganate (KMnO₄): This stain reacts with compounds that can be oxidized. The C-S bond is susceptible to oxidation, resulting in a yellow or brown spot on a purple background. fiu.edu

Iodine (I₂): An iodine chamber can be used to visualize many organic compounds, including some sulfur-containing molecules, which appear as brownish spots. libretexts.orgyoutube.com

p-Anisaldehyde Stain: This is a general-purpose stain that can develop colored spots with various functional groups upon heating. fiu.eduepfl.ch

By comparing the spot of the reaction mixture to spots of the starting materials, a chemist can determine when the reaction is complete. youtube.com

Theoretical and Computational Studies of 4 Butyltetrahydro 2h Thiopyran

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used in chemistry to investigate the electronic structure of many-body systems. mdpi.com It is widely applied to predict a variety of molecular properties, including geometry, spectroscopic parameters, and reactivity.

Geometry Optimization and Energy Minimization

Geometry optimization is a fundamental computational process aimed at finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as a local or global energy minimum on the potential energy surface (PES). github.io This process systematically alters the coordinates of the atoms—adjusting bond lengths, bond angles, and dihedral angles—to reduce the net forces on each atom until they are negligibly small. github.io The resulting optimized structure represents a stable conformation of the molecule, akin to how it might be found in nature at 0 K. rsc.org

For 4-butyltetrahydro-2H-thiopyran, the primary goal of geometry optimization would be to determine the most stable conformation of the six-membered thiopyran ring and the orientation of the C4-butyl substituent. The thiopyran ring is expected to adopt a chair conformation, which is significantly more stable than twist or boat forms. researchgate.net The butyl group at the C4 position can exist in either an axial or equatorial position. Computational studies on analogous 4-alkyltetrahydro-2H-thiopyran-1-oxides have shown a strong preference for the alkyl group to occupy the equatorial position to minimize repulsive steric interactions with the ring atoms. researchgate.net DFT calculations, such as those using the B3LYP functional, are employed to precisely calculate the energies of these different conformers and identify the global minimum energy structure. researchgate.netresearchgate.net The optimization process continues until the energy change between steps falls below a specified threshold, for example, 0.001 kcal/mol. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are a powerful tool for predicting spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used for this purpose. nist.gov This approach can provide reasonably accurate predictions of ¹H and ¹³C chemical shifts, with typical root mean square errors (RMSE) of 0.2–0.4 ppm for ¹H shifts. researchgate.net

The prediction process involves first performing a high-quality geometry optimization of the molecule. researchgate.net Subsequently, the magnetic shielding tensors are calculated for this optimized geometry. These values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Comparing calculated isotropic chemical shifts with experimental data can be crucial for confirming a molecular structure or assigning signals in complex spectra. nist.gov For 4-butyltetrahydro-2H-thiopyran, DFT could be used to predict the chemical shifts for all unique protons and carbons. The accuracy of these predictions can be enhanced by considering the effects of solvent and conformational averaging, where multiple low-energy conformers contribute to the observed spectrum. researchgate.net

Below is an interactive table showing hypothetical, yet expected, ¹H NMR chemical shifts for the key protons in 4-butyltetrahydro-2H-thiopyran, based on known values for similar saturated heterocycles and alkyl chains.

| Proton Location | Expected Chemical Shift Range (ppm) | Multiplicity | Notes |

| H2, H6 (equatorial) | 2.6 - 2.8 | m | Protons adjacent to the sulfur atom, deshielded. |

| H2, H6 (axial) | 2.4 - 2.6 | m | |

| H3, H5 (equatorial) | 1.8 - 2.0 | m | |

| H3, H5 (axial) | 1.3 - 1.5 | m | |

| H4 (axial) | 1.5 - 1.7 | m | Proton on the same carbon as the butyl group. |

| Butyl -CH₂- | 1.2 - 1.4 | m | Methylene (B1212753) groups of the butyl chain. |

| Butyl -CH₃ | 0.8 - 1.0 | t | Terminal methyl group of the butyl chain. |

This table is illustrative and based on general principles. Actual values would require specific DFT calculations.

Analysis of Electronic Structure and Reactivity

DFT provides valuable insights into the electronic structure of a molecule, which in turn governs its chemical reactivity. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to reaction. nih.gov

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across a molecule. These maps identify electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-poor regions (electrophilic sites) susceptible to nucleophilic attack. For 4-butyltetrahydro-2H-thiopyran, the electron-rich lone pairs on the sulfur atom would be a prominent feature in the MEP, suggesting its role as a potential nucleophilic center in reactions.

Studies on the reactivity of related 2H-thiopyran derivatives in cycloaddition reactions have utilized DFT to analyze the transition states and activation energies, successfully explaining experimental outcomes. rsc.org For instance, calculations have shown that the reactivity of thiopyran derivatives is influenced by distortion energy, a factor that can be quantified using DFT. rsc.org Similar analyses for 4-butyltetrahydro-2H-thiopyran could predict its behavior in various chemical transformations.

Molecular Modeling and Dynamics Simulations

While DFT focuses on static, minimum-energy structures, molecular modeling and dynamics simulations explore the conformational flexibility and temporal evolution of molecular systems. These methods are crucial for understanding how molecules behave in a dynamic environment, such as in solution or when interacting with other molecules. mdpi.com

Conformational Analysis and Energy Landscapes

The six-membered ring of 4-butyltetrahydro-2H-thiopyran is not rigid and can adopt several conformations, including the stable chair form and higher-energy boat and twist forms. Conformational analysis aims to map the potential energy landscape of these different arrangements. researchgate.net

Computational studies on the parent compound, tetrahydro-2H-thiopyran, have quantified the energy differences between its primary conformers. researchgate.net The chair conformer is the most stable. The energy barrier for the chair-to-twist interconversion is a key parameter that determines the flexibility of the ring. For tetrahydro-2H-thiopyran, the transition state between the chair and the 2,5-twist conformer was found to be 9.73 kcal/mol higher in energy than the chair conformer. researchgate.net The introduction of a bulky butyl group at the C4 position is expected to have a significant impact on the conformational energies. The butyl group will strongly favor the equatorial position in the chair conformation to avoid 1,3-diaxial steric strain, making the equatorial conformer significantly lower in energy than the axial conformer.

The table below, based on data for the parent tetrahydro-2H-thiopyran, illustrates the relative energies of different conformations calculated using computational methods. researchgate.net

| Conformer / Transition State | Relative Energy (kcal/mol) | Stability Note |

| Chair | 0.00 | Global Minimum |

| 2,5-Twist | 6.08 | Higher Energy Conformer |

| 1,4-Twist | 5.27 | Higher Energy Conformer |

| Chair to 2,5-Twist TS | 9.73 | Energy Barrier |

Data is for the parent compound tetrahydro-2H-thiopyran and serves as a reference for the general energy landscape. researchgate.net

Ligand-Receptor Binding Studies (if applicable to broader research)

Molecular dynamics (MD) simulations and molecular docking are powerful techniques for investigating how a molecule (a ligand) might interact with a biological target, such as a protein receptor. mdpi.com Sulfur-containing heterocycles like thiopyran derivatives are present in various biologically active compounds and are of interest in medicinal chemistry. researchgate.net

Should 4-butyltetrahydro-2H-thiopyran be investigated as a potential drug candidate, molecular docking simulations would be the first step. This involves placing the molecule into the binding site of a target protein in various orientations and scoring the interactions to predict the most favorable binding mode. The butyl group could play a key role by occupying a hydrophobic pocket within the receptor.

Following docking, MD simulations can be performed on the ligand-receptor complex. These simulations model the movement of every atom in the system over time, providing a detailed view of the stability of the binding pose, the specific intermolecular interactions (like hydrogen bonds or van der Waals forces), and any conformational changes that occur in the protein or the ligand upon binding. This information is crucial for understanding the basis of molecular recognition and for designing more potent and selective molecules.

Quantum Chemical Approaches for Reaction Mechanisms

Quantum chemical calculations offer a powerful framework for the detailed investigation of chemical reaction mechanisms, providing insights into the energetic and structural transformations that molecules undergo. These computational methods are crucial for understanding the formation of thiopyran rings and the reactivity of saturated heterocycles like 4-butyltetrahydro-2H-thiopyran. By mapping potential energy surfaces, identifying transition states, and calculating reaction barriers, these approaches can predict the feasibility and outcome of chemical reactions. fiveable.me

A primary application of quantum chemistry in this area is the elucidation of cycloaddition reactions, which are fundamental to the synthesis of many thiopyran derivatives. The hetero-Diels-Alder, or [4+2] cycloaddition, reaction is a common strategy for constructing the six-membered thiopyran ring. Computational studies, particularly those using Density Functional Theory (DFT), are instrumental in distinguishing between concerted and stepwise reaction pathways. fiveable.me A concerted mechanism involves the simultaneous formation of new chemical bonds through a single transition state, whereas a stepwise mechanism proceeds through one or more reaction intermediates.

DFT calculations can determine the activation energies for both potential pathways. The energy difference between the concerted transition state and the intermediates of the stepwise path allows chemists to predict which mechanism is favored under specific conditions. Furthermore, these calculations can rationalize and predict the regioselectivity and stereoselectivity of such reactions, which is critical for the synthesis of specifically substituted thiopyrans. For instance, understanding the orbital interactions and steric effects within the transition state structure allows for the prediction of the final product's configuration. The Intrinsic Reaction Coordinate (IRC) method is another vital tool that computationally verifies a calculated transition state by confirming it connects the intended reactants and products on the potential energy surface.

Below is a table summarizing the application of various quantum chemical methods to the study of reaction mechanisms relevant to thiopyran derivatives.

| Method/Theory | Application in Reaction Mechanism Studies | Insights Gained |

| Density Functional Theory (DFT) | Calculation of transition state energies and reaction pathways for cycloaddition reactions. | Distinguishes between concerted and stepwise mechanisms; predicts reaction energy barriers. |

| Transition State Theory (TST) | Calculation of reaction rate constants from the energetic properties of the transition state. | Provides quantitative prediction of reaction kinetics and feasibility. |

| Intrinsic Reaction Coordinate (IRC) | Verification of the connection between a transition state, reactants, and products. | Confirms the validity of a proposed transition state structure. |

| Natural Bond Orbital (NBO) Analysis | Analysis of hyperconjugative and steric effects in reaction intermediates and transition states. | Explains the origins of stereoselectivity and conformational preferences during a reaction. |

Computational Prediction of Novel Thiopyran Structures and Properties

Computational chemistry is not only used to study existing compounds and reactions but also serves as a predictive tool for the design of novel molecules with desired properties. Starting from a known scaffold like 4-butyltetrahydro-2H-thiopyran, computational methods can be used to predict the physicochemical and biological properties of new, unsynthesized derivatives. This in silico approach significantly accelerates the discovery process for new materials and therapeutic agents by prioritizing the most promising candidates for experimental synthesis and testing. researchgate.net

One of the key applications is the prediction of biological activity. Thiopyran derivatives have been identified as possessing a wide range of bioactivities, including anticancer and antimicrobial effects. Computational workflows are now routinely employed to design novel thiopyran-based compounds and predict their efficacy. This process often begins with the creation of a virtual library of derivatives, where different functional groups are computationally added to the core tetrahydrothiopyran (B43164) structure.

These virtual compounds are then subjected to molecular docking simulations. In this step, the three-dimensional structure of a derivative is computationally "docked" into the binding site of a specific biological target, such as an enzyme or a protein receptor. The docking software calculates a binding score, which estimates the binding affinity between the small molecule and the protein. Molecules with high predicted binding affinities are considered potential inhibitors or modulators of the target protein and are selected for further analysis. Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the molecular interactions. researchgate.net This combination of docking and MD simulation helps in understanding the structure-activity relationship (SAR) and guides the rational design of more potent and selective compounds.

The following interactive table outlines a typical computational workflow for the prediction and design of novel thiopyran derivatives.

| Step | Computational Technique | Predicted Properties & Purpose |

| 1. Scaffold Selection | Chemical Informatics | Select core structure (e.g., 4-substituted tetrahydro-2H-thiopyran) based on known activity or desired features. |

| 2. Virtual Library Generation | Combinatorial Chemistry Software | Create a diverse set of virtual derivatives by adding various substituents to the core scaffold. |

| 3. Physicochemical Property Prediction | QSPR (Quantitative Structure-Property Relationship) Models | Calculate properties like solubility, lipophilicity (logP), and pKa to assess drug-likeness. |

| 4. Molecular Docking | Docking Software (e.g., AutoDock, GOLD) | Predict binding mode and affinity (scoring function) of derivatives to a biological target (e.g., enzyme active site). |

| 5. Molecular Dynamics (MD) Simulation | MD Engines (e.g., GROMACS, AMBER) | Assess the stability of the ligand-protein complex, analyze key interactions, and calculate binding free energy. |

| 6. Lead Candidate Selection | Data Analysis & Visualization | Prioritize a small number of promising compounds for chemical synthesis and experimental validation based on all computational data. |

Applications in Advanced Chemical Research and Materials Science

Building Blocks and Intermediates in Organic Synthesis

The utility of the tetrahydrothiopyran (B43164) scaffold, as exemplified by 4-butyltetrahydro-2H-thiopyran, is well-recognized in organic synthesis, where it serves as a valuable precursor for the construction of more complex molecules.

Precursors for Complex Molecular Architectures

The thiopyran ring system is a key structural motif in numerous biologically active compounds and natural products. rsc.org The foundational work by Woodward in the total synthesis of erythromycin (B1671065) A highlighted the strategic use of thiopyran templates to assemble complex polypropionate structures. rsc.org This approach leverages the conformational preferences and reactivity of the thiopyran ring to control stereochemistry during the synthesis of intricate molecular frameworks. While direct examples featuring 4-butyltetrahydro-2H-thiopyran are not extensively documented, the principles established with other substituted thiopyrans suggest its potential as a starting material for the synthesis of complex molecules. The butyl group can influence the solubility and conformational properties of the ring, which could be exploited in the design of synthetic routes to novel therapeutic agents and other functional molecules.

The synthesis of various thiopyran derivatives through methods like [4+2] cycloaddition reactions further underscores their role as versatile building blocks. rsc.org These reactions allow for the construction of the thiopyran ring with a variety of substituents, paving the way for the synthesis of diverse and complex molecular architectures.

Design and Synthesis of 3-D Fragments for Chemical Space Exploration

In the field of drug discovery, particularly in fragment-based drug discovery (FBDD), there is a growing emphasis on the use of three-dimensional (3D) fragments to explore a wider and more biologically relevant chemical space. nih.govrsc.org Saturated heterocyclic rings like tetrahydrothiopyran are ideal scaffolds for the design of 3D fragments due to their non-planar conformations.

The 4-butyltetrahydro-2H-thiopyran molecule, with its flexible six-membered ring and the attached butyl group, possesses distinct three-dimensional characteristics. By introducing functional groups at various positions on the thiopyran ring, a library of diverse 3D fragments can be generated. These fragments can then be used in screening campaigns to identify starting points for the development of new drugs. The analysis of virtual libraries derived from substituted piperidines, a close structural relative of tetrahydrothiopyrans, has shown that such fragments cover a significant area of 3D fragment space and possess desirable molecular properties for FBDD. nih.govwhiterose.ac.uk A similar approach with 4-butyltetrahydro-2H-thiopyran and its derivatives could lead to the discovery of novel bioactive molecules.

Table 1: Comparison of 2D and 3D Fragments in Drug Discovery

| Feature | 2D Fragments | 3D Fragments (e.g., derived from 4-butyltetrahydro-2H-thiopyran) |

| Shape | Predominantly flat | Defined three-dimensional shape |

| Chemical Space | Limited exploration of spatial arrangements | Broader exploration of 3D chemical space |

| Binding Interactions | Often rely on planar interactions (e.g., π-stacking) | Can form more specific and directional interactions with protein binding pockets |

| Lead Optimization | May require significant modification to achieve 3D character | Provides a better starting point for developing drug candidates with improved properties |

Role as Ligands in Coordination Chemistry

The sulfur atom in the 4-butyltetrahydro-2H-thiopyran ring possesses lone pairs of electrons, making it a potential coordination site for metal ions. This property allows thiopyran derivatives to function as ligands in coordination chemistry, leading to the formation of a wide array of metal complexes with interesting structural and electronic properties.

Design Principles for Thiopyran-Based Ligands

The design of ligands based on the tetrahydrothiopyran scaffold can be tailored to achieve specific coordination properties. The sulfur atom acts as a soft donor, showing a preference for soft metal ions such as silver(I), palladium(II), and platinum(II). The conformational flexibility of the six-membered ring allows it to adopt various coordination modes, including monodentate and bridging.

The introduction of additional donor atoms onto the thiopyran framework can lead to the formation of multidentate ligands. For instance, the incorporation of nitrogen- or oxygen-containing functional groups can result in bidentate or tridentate ligands with enhanced binding affinities and selectivities for specific metal ions. The nature and position of substituents on the thiopyran ring, such as the butyl group in 4-butyltetrahydro-2H-thiopyran, can influence the steric and electronic properties of the ligand, thereby affecting the geometry and stability of the resulting metal complexes. nih.gov

Investigation of Metal-Ligand Interactions

The study of metal-ligand interactions in complexes containing thiopyran-based ligands provides valuable insights into their bonding and reactivity. Techniques such as X-ray crystallography can elucidate the precise coordination geometry around the metal center and the conformation of the thiopyran ring. Spectroscopic methods, including NMR and infrared spectroscopy, can provide information about the electronic environment of the ligand upon coordination.

Research on metal complexes with thioether-containing ligands has shown that the strength of the metal-sulfur bond can be tuned by varying the other ligands in the coordination sphere. researchgate.net This can lead to interesting reactivity, such as ligand exchange reactions and catalytic applications. The investigation of metal complexes of 4-butyltetrahydro-2H-thiopyran would contribute to a deeper understanding of these fundamental interactions and could pave the way for the development of new catalysts or functional materials.

Polymer Chemistry Research

The presence of the reactive thiopyran ring suggests that 4-butyltetrahydro-2H-thiopyran could be a valuable monomer in the synthesis of novel polymers. While specific research on the polymerization of this particular compound is limited, studies on related thiopyran and tetrahydropyran (B127337) derivatives provide a basis for its potential in polymer chemistry.

For example, the synthesis of 4-iodotetrahydropyran-containing polymers has been achieved through the Prins cyclization of monomers containing both an aldehyde and a homoallylic alcohol moiety. rsc.org This demonstrates that the tetrahydropyran ring can be incorporated into polymer backbones. A similar strategy could potentially be adapted for the polymerization of functionalized 4-butyltetrahydro-2H-thiopyran derivatives.

Furthermore, dithioesters, which are structurally related to thiopyrans, have been shown to participate in polymerization processes. rsc.org This suggests that the sulfur-containing ring of 4-butyltetrahydro-2H-thiopyran could be opened under certain conditions to facilitate ring-opening polymerization, leading to the formation of polymers with a thioether linkage in the main chain. Such polymers could exhibit unique properties, such as interesting thermal or optical behavior, due to the presence of the sulfur atoms. Further research in this area could unlock the potential of 4-butyltetrahydro-2H-thiopyran as a monomer for the creation of new and functional polymeric materials.

Table 2: Potential Polymerization Strategies for 4-butyltetrahydro-2H-thiopyran Derivatives

| Polymerization Strategy | Description | Potential Polymer Structure |

| Ring-Opening Polymerization | The thiopyran ring is opened to form a linear polymer chain. | A polymer with repeating units containing a thioether linkage. |

| Prins Cyclization Polymerization | Adapted from tetrahydropyran synthesis, this would involve bifunctional monomers that form the thiopyran ring during polymerization. | A polymer with 4-butyltetrahydro-2H-thiopyran units integrated into the main chain. |

| Polycondensation | Functionalized 4-butyltetrahydro-2H-thiopyran derivatives (e.g., with hydroxyl or carboxyl groups) could be used in condensation reactions with other monomers. | A variety of polymer structures depending on the comonomer used. |

Monomers for Polymer Synthesis

The chemical compound 2H-Thiopyran, 4-butyltetrahydro-, a substituted saturated six-membered sulfur-containing heterocycle, holds potential as a monomer for polymer synthesis, primarily through cationic ring-opening polymerization (ROP). While direct studies on the polymerization of 4-butyltetrahydro-2H-thiopyran are not extensively documented in public literature, its structural similarity to other cyclic sulfides and oxygen-containing analogues like tetrahydrofuran (B95107) (THF) allows for scientifically-grounded inferences about its polymerization behavior.

The polymerization of cyclic monomers is governed by factors such as ring strain, the nature of the heteroatom, and the type of substituents. For six-membered rings like tetrahydrothiopyran, the ring strain is generally lower than that of smaller rings (e.g., three-membered thiiranes or four-membered thietanes), which can affect polymerizability. However, the presence of the sulfur atom, with its available lone pairs of electrons, makes the monomer susceptible to attack by cationic initiators, which is a common mechanism for the ROP of such heterocycles. rsc.orgacs.org The general mechanism for the cationic ROP of a cyclic sulfide (B99878) like 4-butyltetrahydro-2H-thiopyran would involve three main stages: initiation, propagation, and termination.

Initiation: The process would begin with a cationic initiator (e.g., a strong protic acid or a Lewis acid) activating the monomer. The initiator would protonate or coordinate to the sulfur atom, forming a reactive sulfonium (B1226848) ion.

Propagation: The cationic center is then attacked by the sulfur atom of another monomer molecule in a nucleophilic substitution reaction. This opens the ring of the first monomer and transfers the cationic charge to the newly added unit, propagating the polymer chain. The butyl substituent at the 4-position is not expected to directly participate in the polymerization but will influence the properties of the resulting polymer.

Termination: The polymerization process can be terminated by the introduction of a nucleophilic species (e.g., water, alcohols) or by chain transfer reactions.

The polymerization of sulfur-containing heterocycles is a significant area of research for creating advanced polymers. rsc.orgrsc.org The ROP of various sulfur-containing monomers has been explored to synthesize polymers with unique properties. rsc.org For instance, the cationic ROP of other sulfur heterocycles has been successfully demonstrated. acs.org The study of analogous systems, such as the cationic ROP of tetrahydrofuran, provides a well-established model for this type of polymerization. mdpi.comnih.govresearchgate.net

The table below outlines the key stages in the proposed cationic ring-opening polymerization of 4-butyltetrahydro-2H-thiopyran.

| Polymerization Stage | Description | Key Intermediates |

| Initiation | Activation of the monomer by a cationic initiator to form a cyclic sulfonium ion. | Protonated monomer, Tertiary sulfonium ion |

| Propagation | Nucleophilic attack of a monomer on the growing polymer chain, leading to ring opening and chain extension. | Propagating sulfonium ion |

| Termination | Reaction that ceases the growth of the polymer chain, for example, by reaction with a nucleophile. | Neutral polymer chain |

Components in Advanced Polymeric Materials

The incorporation of 4-butyltetrahydro-2H-thiopyran into a polymer backbone would result in a poly(thioether). Poly(thioether)s are a class of sulfur-containing polymers known for a range of valuable properties that make them suitable for advanced material applications. patsnap.comrsc.orgtandfonline.com The presence of the thioether linkage (-S-) in the polymer backbone imparts characteristics such as high refractive index, good thermal stability, and excellent resistance to solvents and chemicals. patsnap.comresearchgate.net The butyl side chain in poly(4-butyltetrahydro-2H-thiopyran) would be expected to influence the polymer's physical properties, such as its glass transition temperature (Tg), solubility, and mechanical flexibility.

Sulfur-containing polymers are utilized in a variety of high-performance applications. tandfonline.comresearchgate.netmiamioh.edu For example, poly(phenylene sulfide) (PPS), a high-performance thermoplastic, is known for its exceptional thermal and chemical resistance. nih.gov While the aliphatic nature of poly(4-butyltetrahydro-2H-thiopyran) would result in different properties compared to the aromatic PPS, it would still benefit from the inherent characteristics of the thioether linkage.

Advanced polymeric materials derived from or containing units similar to 4-butyltetrahydro-2H-thiopyran could find use in several areas:

Optical Materials: The high refractive index of sulfur-containing polymers makes them candidates for optical applications, such as lenses and coatings. youtube.com

Specialty Elastomers and Sealants: The flexibility and chemical resistance of poly(thioether)s make them suitable for use as sealants and adhesives, particularly in harsh environments like the aerospace industry. patsnap.com

Battery Technology: Sulfur-containing polymers are being explored for use in advanced battery systems, such as lithium-sulfur batteries, due to their ability to chemically and physically confine polysulfides, improving battery performance and longevity. acs.org

Biomedical Applications: The biocompatibility and potential for stimuli-responsiveness (e.g., oxidation of the sulfide) of some poly(thioether)s open up possibilities in drug delivery and tissue engineering. rsc.org

The properties of a hypothetical poly(4-butyltetrahydro-2H-thiopyran) can be compared to other relevant polymers, as shown in the table below. The values for the hypothetical polymer are estimations based on the properties of analogous poly(thioether)s.

| Polymer | Monomer Unit | Potential Applications | Key Properties |

| Poly(4-butyltetrahydro-2H-thiopyran) | 4-butyltetrahydro-2H-thiopyran | Specialty elastomers, Coatings, Adhesives | Good chemical resistance, Flexibility, Potentially high refractive index |

| Poly(phenylene sulfide) (PPS) | Phenyl sulfide | High-performance plastics, Automotive components, Electronics | High thermal stability, Excellent chemical resistance, High stiffness |

| Poly(tetrahydrofuran) (PTHF) | Tetrahydrofuran | Elastomers, Polyurethanes, Coatings | Flexibility, Good solvent resistance |

Mechanochemical Studies of Thiopyran-Derived Systems

Mechanochemistry investigates how mechanical force can induce chemical transformations in molecules and materials. In polymers, the application of mechanical stress, for instance through ultrasonication in solution or mechanical grinding, can lead to the scission of covalent bonds in the polymer backbone. tue.nlspringernature.com The study of the mechanochemical behavior of polymers derived from 4-butyltetrahydro-2H-thiopyran, which would be poly(thioether)s, is relevant for understanding their mechanical stability and for designing novel mechanoresponsive materials.

The carbon-sulfur (C-S) bond is known to be a mechanochemically active linkage. nsf.govresearchgate.net When a polymer chain containing C-S bonds is subjected to a sufficient mechanical force, the bond can rupture, typically through homolytic cleavage to generate a pair of radicals. These resulting macroradicals can then participate in subsequent chemical reactions, leading to changes in the material's properties or enabling self-healing functionalities.

Research on the mechanochemistry of sulfide-containing polymers has shown that the strength of the C-S bond can be influenced by its chemical environment. For example, the oxidation state of the sulfur atom can alter the bond's mechanical strength. nsf.gov Studies have indicated that a sulfide (C-S-C) bond is mechanochemically weaker than a sulfone (C-SO2-C) bond but comparable in strength to the unoxidized sulfide. nsf.gov This suggests that the mechanical properties of a poly(thioether) derived from 4-butyltetrahydro-2H-thiopyran could potentially be tuned by controlled oxidation.

The mechanochemical scission of C-S bonds can be utilized in several ways:

Stress-Sensing Materials: By incorporating mechanophores (molecules that change their properties, e.g., color or fluorescence, upon mechanical activation) that are linked by C-S bonds, it is possible to create materials that visually indicate stress or damage.

Self-Healing Polymers: The radicals generated from C-S bond scission can be used to initiate polymerization of embedded monomers or to form new crosslinks, thus repairing damage in the material.

Controlled Drug Release: Mechanically triggered scission of a polymer backbone can be used to release encapsulated molecules, such as drugs, on demand. rug.nl

The table below summarizes the key aspects of mechanochemical studies on thiopyran-derived systems.

| Feature | Description | Significance |

| Mechanically Labile Bond | The carbon-sulfur (C-S) bond in the poly(thioether) backbone. | This bond is susceptible to scission under mechanical stress, making the polymer mechanoresponsive. |

| Scission Products | Primarily macroradicals resulting from the homolytic cleavage of the C-S bond. | These reactive species can initiate further chemical reactions, enabling applications like self-healing. |

| Modulation of Strength | The mechanical strength of the C-S bond can be altered, for example, by changing the oxidation state of the sulfur atom. | This provides a pathway to design materials with tunable mechanical responses. |

| Potential Applications | Stress-sensing materials, self-healing polymers, and mechanically activated drug delivery systems. | The mechanochemical properties of these polymers can be harnessed for the development of advanced functional materials. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.